Phe-Leu-Glu-Glu-Leu
Description
Overview of Peptide Biochemistry and Biological Roles
Peptides are fundamental biological molecules, composed of amino acids linked in a linear sequence by peptide bonds. These bonds are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. byjus.comwikipedia.org Proteins, which are essential to virtually all biological processes, are large, complex polypeptides. libretexts.org Simpler peptides, consisting of shorter amino acid chains, also fulfill a vast array of critical functions within living organisms. creative-peptides.com
The biological roles of peptides are incredibly diverse. They can act as hormones, neurotransmitters, growth factors, and ion channel ligands. libretexts.org For instance, the nonapeptide oxytocin (B344502) is a hormone crucial for social bonding and reproduction. creative-peptides.comias.ac.in Some peptides possess antimicrobial properties, forming a part of the innate immune system. nih.gov The specific sequence of amino acids in a peptide dictates its three-dimensional structure, which in turn determines its biological function. ahb-lab.comnih.gov This structure-function relationship is a central tenet of biochemistry.
The properties of a peptide are a composite of the properties of its constituent amino acids. oup.com Amino acids are broadly classified based on the characteristics of their side chains (R-groups) as nonpolar, polar, acidic, or basic. oup.com Nonpolar amino acids, such as Phenylalanine and Leucine (B10760876), are hydrophobic and tend to be located in the interior of proteins, away from the aqueous environment. russelllab.orgresearchgate.net Polar amino acids can be uncharged or charged. Acidic amino acids, like Glutamic acid, are negatively charged at physiological pH, while basic amino acids are positively charged. nih.gov These charged residues are often found on the surface of proteins where they can interact with water and other polar molecules. nih.gov
Rationale for Focused Investigation of Defined Peptidic Motifs
The study of specific peptide sequences, or motifs, is a cornerstone of biochemical and pharmaceutical research. Understanding how a particular arrangement of amino acids confers a specific function allows scientists to elucidate biological pathways, understand disease mechanisms, and design novel therapeutics. nih.gov By isolating and studying a specific peptide sequence, researchers can investigate its binding affinity to receptors, its enzymatic activity, or its role in cell signaling pathways. creative-enzymes.com
Alterations in a peptide's amino acid sequence can dramatically change its function. ahb-lab.com Even a single amino acid substitution can have profound effects, as exemplified by sickle-cell anemia, where the replacement of a single Glutamic acid with a Valine in the hemoglobin beta chain leads to the disease state. oup.com Therefore, the focused investigation of defined peptidic motifs, such as Phe-Leu-Glu-Glu-Leu, is crucial for a deeper understanding of the intricate relationship between structure and function at the molecular level.
Historical Context of Synthetic Peptide Utility in Biochemical Studies
The field of peptide research was revolutionized by the development of methods for chemical peptide synthesis. In the early 20th century, Emil Fischer first proposed that proteins were composed of amino acids linked by peptide bonds and successfully synthesized the dipeptide glycyl-glycine. ias.ac.inrsc.org A major breakthrough came in the 1950s with the chemical synthesis of oxytocin by Vincent du Vigneaud, a feat that demonstrated that complex, biologically active peptides could be created in the laboratory. creative-peptides.comias.ac.in
The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s made the process of creating peptides faster, more efficient, and more accessible. creative-peptides.comcreative-enzymes.com This technology has enabled the synthesis of a vast number of peptides for research purposes. nih.gov Synthetic peptides are invaluable tools in biochemistry, used to:
Develop specific antibodies: Short, synthetic peptides corresponding to a portion of a protein can be used to generate antibodies that recognize that specific protein.
Study enzyme-substrate interactions: Synthetic peptides can be designed as substrates or inhibitors of enzymes, helping to elucidate their mechanisms of action. antibodies-online.com
Investigate receptor binding: Labeled synthetic peptides can be used to identify and characterize cellular receptors.
Develop new drugs and vaccines: Many modern therapeutics are peptide-based, designed to mimic or block the action of natural peptides. rsc.orgthermofisher.com
The ability to synthesize custom peptides with any desired sequence has empowered researchers to probe the fundamentals of protein folding, molecular recognition, and catalysis. nih.gov
Scope and Objectives for the Comprehensive Study of this compound
The pentapeptide this compound represents a unique sequence that combines hydrophobic and acidic residues. A comprehensive study of this specific peptide would aim to characterize its physicochemical properties and to hypothesize its potential biological functions based on the known roles of its constituent amino acids.
Objectives of the study would include:
Chemical Synthesis and Purification: To synthesize the this compound peptide using established solid-phase peptide synthesis protocols and to purify it to a high degree. antibodies-online.com
Physicochemical Characterization: To determine the molecular weight, isoelectric point, and solubility of the peptide.
Structural Analysis: To investigate the secondary structure of the peptide in different solvent environments using techniques such as circular dichroism spectroscopy.
Functional Prediction: Based on its sequence, to predict potential interaction partners and biological roles. The presence of two consecutive Glutamic acid residues suggests a potential for metal ion chelation or interaction with positively charged domains on other proteins. The hydrophobic Phenylalanine and Leucine residues at the termini could facilitate membrane interaction or insertion. russelllab.orgnih.gov
Given the lack of specific literature on this compound, a foundational study would provide valuable data for the scientific community and could serve as a starting point for further investigations into its potential biological significance.
Properties of Constituent Amino Acids
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) | Molecular Weight ( g/mol ) |
| Phenylalanine | Phe | F | Nonpolar, Aromatic | Neutral | 165.19 |
| Leucine | Leu | L | Nonpolar, Aliphatic | Neutral | 131.17 |
| Glutamic acid | Glu | E | Polar, Acidic | Negative | 147.13 |
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O10/c1-17(2)14-23(35-27(41)20(32)16-19-8-6-5-7-9-19)30(44)34-21(10-12-25(37)38)28(42)33-22(11-13-26(39)40)29(43)36-24(31(45)46)15-18(3)4/h5-9,17-18,20-24H,10-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBCIUTTWUUDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989889 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69729-06-2 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Contextual Identification of Phe Leu Glu Glu Leu
Methodologies for Peptide Sequence Elucidation
Determining the precise sequence of amino acids within a peptide or protein is fundamental to understanding its structure and function. Several established methodologies are employed for this purpose, especially when a peptide is naturally occurring or part of a larger protein.
Edman Degradation: This classical chemical method involves the sequential removal of amino acids from the N-terminus of a peptide. The N-terminal residue is reacted with phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) derivative, which is then cleaved under acidic conditions without disrupting the remaining peptide bonds. The cleaved amino acid is identified, and the process is repeated to determine the sequence. While effective for smaller peptides (up to approximately 50 amino acids), it can be sensitive to blocked N-termini and requires relatively pure samples atascientific.com.aucreative-proteomics.comjpt.com.
Mass Spectrometry (MS): Modern peptide sequencing heavily relies on mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Tandem Mass Spectrometry (MS/MS): This is a cornerstone of peptide identification and sequencing. A selected peptide ion is fragmented, and the resulting fragment ions are analyzed. The masses of these fragments provide information about the amino acid sequence.
Database Search Methods: Experimental MS/MS data is compared against vast protein sequence databases using sophisticated algorithms to identify known peptides and proteins atascientific.com.aujpt.com.
De Novo Sequencing: This approach reconstructs the peptide sequence directly from the MS/MS fragmentation patterns without relying on pre-existing databases. It is invaluable for identifying novel peptides or proteins, or those with post-translational modifications atascientific.com.aujpt.commdpi.com.
Seminal Investigations Leading to the Identification or Synthesis of Phe-Leu-Glu-Glu-Leu
The pentapeptide this compound gained prominence as a synthetic analogue corresponding to residues 5-9 of the bovine prothrombin precursor nih.gov. Seminal research in the early 1980s, notably by Rich and colleagues, focused on synthesizing various peptide analogues, including this compound, to investigate the substrate specificity of the vitamin K-dependent carboxylase enzyme nih.govmedchemexpress.com. These investigations aimed to understand which peptide sequences and structural features were optimal for enzymatic carboxylation, a critical step in the post-translational modification of vitamin K-dependent proteins like prothrombin. The synthesis of this specific pentapeptide provided a tractable model system for studying the enzyme's requirements nih.gov.
Initial Biochemical or Biological Observations Associated with this compound
The primary biochemical observation associated with this compound is its utility as a substrate for the vitamin K-dependent carboxylase nih.govmedchemexpress.comnih.gov. This enzyme catalyzes the gamma-carboxylation of specific glutamyl residues within target proteins, converting them into gamma-carboxyglutamyl (Gla) residues. The Gla residues are crucial for the calcium-binding activity of proteins like prothrombin, which is essential for blood coagulation nih.govnih.gov.
Initial studies revealed that the pentapeptide this compound, when tritiated at the gamma carbon of its glutamic acid residues, allowed for the study of vitamin K-dependent tritium (B154650) release from these residues in microsomal preparations from rat liver. This tritium release indicated the cleavage of the gamma C-H bond, a step that could occur independently of, or concurrently with, the actual carboxylation reaction driven by CO2 nih.gov. These findings were instrumental in dissecting the mechanism of the vitamin K-dependent carboxylation reaction, suggesting that the enzyme might involve a two-step process: gamma C-H bond cleavage followed by CO2 addition nih.gov. Furthermore, research indicated that tri- through pentapeptides were generally better substrates than shorter peptide derivatives, and modifications such as adding hydrophobic groups to the N-terminus could enhance substrate efficiency nih.gov.
Current Status of this compound as a Research Probe or Biomolecule
This compound continues to be utilized in research as a well-defined substrate for studying the vitamin K-dependent carboxylase system. Its availability through custom peptide synthesis providers ensures its accessibility for ongoing investigations into the enzyme's kinetics, substrate specificity, and the molecular mechanisms underlying vitamin K-dependent processes medchemexpress.comchemimpex.combiozol.de. Researchers employ this peptide to explore enzyme inhibitors, to understand the role of specific amino acid residues and their stereochemistry in substrate recognition, and to investigate the regulation of vitamin K-dependent carboxylation in various physiological and pathological states nih.govnih.gov. While not a biomolecule with direct therapeutic applications itself, its role as a research tool remains significant for advancing our understanding of essential biological pathways.
Amino Acid Composition and Properties of this compound
| Amino Acid | Single Letter Code | Three Letter Code | Hydrophobicity | Charge at pH 7.4 | General Role/Property |
| Phenylalanine | F | Phe | Hydrophobic | Neutral | Aromatic; involved in protein structure, neurotransmitter precursor wikipedia.orgsigmaaldrich.comclevelandclinic.org |
| Leucine (B10760876) | L | Leu | Hydrophobic | Neutral | Aliphatic; essential for protein synthesis, muscle metabolism wikipedia.orgsigmaaldrich.comclevelandclinic.org |
| Glutamic Acid | E | Glu | Hydrophilic | Acidic (-1) | Carboxyl group; involved in neurotransmission, potential site for gamma-carboxylation nih.govnih.govwikipedia.orgsigmaaldrich.comclevelandclinic.org |
| Glutamic Acid | E | Glu | Hydrophilic | Acidic (-1) | Carboxyl group; involved in neurotransmission, potential site for gamma-carboxylation nih.govnih.govwikipedia.orgsigmaaldrich.comclevelandclinic.org |
| Leucine | L | Leu | Hydrophobic | Neutral | Aliphatic; essential for protein synthesis, muscle metabolism wikipedia.orgsigmaaldrich.comclevelandclinic.org |
Note: The "interactive" nature of data tables is typically achieved through JavaScript in web environments. This markdown table provides a structured presentation of the data for clarity.
Structural Biology and Conformational Dynamics of Phe Leu Glu Glu Leu
Investigation of Primary and Secondary Structural Elements
The primary structure of a peptide is defined by the linear sequence of its amino acids linked by peptide bonds. For this pentapeptide, the sequence is:
N-terminus - Phenylalanine - Leucine (B10760876) - Glutamic Acid - Glutamic Acid - Leucine - C-terminus
This sequence defines its fundamental chemical identity and molecular weight. chemicalbook.com The properties of the individual amino acid residues are critical for determining higher-order structures.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
| Phenylalanine | Phe | F | Aromatic, Hydrophobic |
| Leucine | Leu | L | Aliphatic, Hydrophobic |
| Glutamic Acid | Glu | E | Acidic, Hydrophilic, Negatively Charged (at neutral pH) |
This table summarizes the key properties of the amino acids comprising the Phe-Leu-Glu-Glu-Leu peptide.
The secondary structure refers to the local, repeating three-dimensional conformations of the peptide backbone, such as α-helices and β-sheets, stabilized by hydrogen bonds. For short, unconstrained peptides like this compound, a stable, well-defined secondary structure in solution is uncommon. acs.org Studies using techniques like hydrogen/deuterium (B1214612) exchange (HDX) mass spectrometry suggest the peptide is highly dynamic and flexible. acs.orgnih.gov This high degree of flexibility indicates that in solution, this compound likely exists as a disordered random coil rather than adopting a persistent α-helical or β-sheet conformation.
Conformational States and Flexibility in Solution
This compound is characterized by significant conformational flexibility. It does not exist in a single, static 3D shape but rather as a dynamic ensemble of interconverting conformers. acs.orgnih.gov This structural plasticity has been investigated through advanced analytical techniques.
Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: This method has been employed to probe the solvent accessibility and structure of this compound. nih.gov In-droplet HDX experiments, combined with molecular dynamics (MD) simulations, are being developed to better characterize the conformational states of highly dynamic peptides. acs.org The rate of deuterium exchange provides insights into the peptide's structural flexibility and its propensity to form transient secondary structural elements. acs.org
Gas-Phase Studies: The conformational landscape of this compound and its sodium ion complexes has been studied in the gas phase using Fourier transform ion cyclotron resonance mass spectrometry. nih.gov Such studies reveal intrinsic structural preferences of the peptide, away from the influence of a solvent. The observation of different isotopic distributions for sodium-adducted forms suggests the existence of multiple distinct isomers, highlighting the peptide's conformational diversity. nih.gov
Interplay of Amino Acid Sequence with Three-Dimensional Structure
The specific sequence of this compound is crucial for its primary biological function as a substrate for vitamin K-dependent γ-glutamyl carboxylase (GGCX). medchemexpress.comoncohemakey.com This enzyme catalyzes the post-translational modification of glutamic acid (Glu) to γ-carboxyglutamic acid (Gla), a key step in activating proteins for blood coagulation and other physiological processes. nih.govnih.gov
The key features of the sequence are:
Duo-Glutamate Site: The two adjacent glutamic acid residues (Glu-Glu) form the core recognition and reaction site for the carboxylase enzyme. grafiati.comnih.gov The enzyme specifically targets the γ-carbon of these Glu residues for carboxylation.
Flanking Residues: The hydrophobic residues Phenylalanine (Phe) and Leucine (Leu) flank the central acidic region. This amphipathic nature is a common feature in enzyme substrates.
Substrate Affinity: this compound is widely used as a model substrate in in vitro assays to measure GGCX activity. nih.govacs.orgmednexus.org However, its binding affinity (K_m) to the carboxylase is relatively low (in the millimolar range) compared to longer, native substrates. researchgate.netnih.gov Longer peptides that include a "propeptide" sequence show much higher affinity (in the micromolar range), indicating that while the F-L-E-E-L sequence contains the essential carboxylation site, other regions of the parent protein are required for efficient, high-affinity binding to the enzyme. nih.gov The presence of these propeptides can stimulate the carboxylation of this compound. oncohemakey.comnih.gov
Self-Assembly and Aggregation Phenomena of this compound (if observed)
Based on the reviewed scientific literature, there is very limited specific information regarding the self-assembly or aggregation of the this compound peptide. The peptide is primarily studied for its role as a soluble enzyme substrate. Its use in biochemical assays often involves concentrations in the millimolar range, suggesting it maintains solubility under these specific experimental conditions. nih.govacs.orgnih.gov
One study includes a diagram that lists the sequence "FLEEL" in the context of peptide aggregation, but provides no further details or experimental evidence. jmb.or.kr
No research was found describing fibril formation or the formation of related amyloid-like structures for the this compound pentapeptide. The focus of existing research has been on its interaction with the γ-glutamyl carboxylase enzyme in a soluble state.
While systematic studies on how environmental factors modulate the structure of this compound are not available, the conditions used in its analysis provide some insight:
pH: The charge state of the two glutamic acid residues is directly dependent on the pH of the solution. At the neutral to slightly basic pH used for carboxylation assays (e.g., pH 6.9 to 7.5), the carboxylic acid side chains of the Glu residues will be deprotonated and negatively charged. acs.orgnih.gov This electrostatic repulsion in the middle of the peptide would likely favor a more extended, random-coil conformation and hinder aggregation.
Additives: Carboxylation assays are often performed in the presence of detergents (like CHAPS) and phospholipids, which create a specific microenvironment necessary for the membrane-bound carboxylase enzyme but also influence the peptide's behavior. acs.orgnih.gov
Gas Phase: As noted, studies in the gas phase remove the influence of water, allowing for the investigation of the peptide's intrinsic conformational preferences. nih.govnih.gov
Mechanistic Investigations of Phe Leu Glu Glu Leu S Biological Activity
Intracellular Signaling Pathways Modulated by Phe-Leu-Glu-Glu-Leu
Membrane Translocation Mechanisms (if cell-penetrating)
The ability of a peptide to translocate across cell membranes is a critical determinant of its intracellular biological activity. This compound possesses a mixed character: the phenylalanine (Phe) and leucine (B10760876) (Leu) residues contribute hydrophobicity, while the two glutamic acid (Glu) residues impart a negative charge at physiological pH. This amphipathic nature can influence membrane interactions.
Research on peptide cell penetration suggests that charged and hydrophobic residues play significant roles. While highly charged peptides may face electrostatic repulsion from the negatively charged cell membrane, a balanced distribution of hydrophobic residues can facilitate interaction with the lipid bilayer. The presence of two acidic Glu residues suggests that the peptide may have a net negative charge, potentially influencing its uptake mechanism. Studies on amino acid methyl esters, such as Phe-OMe and Leu-OMe, indicate that their toxicity and cellular effects can be mediated by distinct metabolic pathways, including lysosomal disruption and apoptosis induction researchgate.net. Although these are methyl esters and not the free peptide, they highlight how amino acid composition can dictate cellular interaction and potential translocation. Further investigation would be needed to determine if this compound utilizes specific transporter systems, endocytosis, or direct membrane insertion for cellular entry.
Modulation of Cellular Responses at the Molecular Level
The modulation of cellular responses at a molecular level by this compound would depend on its specific interactions with cellular components. Peptides derived from food proteins, for instance, have been shown to influence immune responses, such as stimulating phagocytosis by macrophages bibliotekanauki.pl. Other bioactive peptides can act as hormones, neurotransmitters, or antimicrobial agents, interacting with specific receptors or signaling pathways ontosight.ai.
The presence of glutamic acid residues, particularly in a sequence like this compound, could potentially interact with systems that recognize acidic amino acids. For example, synthetic peptide substrates like Z-Phe-Leu-Glu-pNA are used to study glutamyl endopeptidases, enzymes that cleave peptide bonds at the carboxyl side of glutamic acid benchchem.com. This suggests that the Glu residues in this compound might be recognized by specific proteases or other enzymes. Additionally, research into bioactive peptides for glucose intolerance and insulin (B600854) resistance has identified sequences containing Phe, Leu, and Glu residues, suggesting potential roles in metabolic regulation, although the specific mechanisms are complex and varied researchgate.netsciopen.com.
Role in Enzyme Regulation Beyond Direct Substrate Interactions
Beyond acting as a direct substrate, peptides can regulate enzyme activity through allosteric mechanisms or by modulating enzyme cofactors. While this compound has not been explicitly identified as a regulator of specific enzymes in this context, its amino acid composition might predispose it to such interactions.
For instance, glutamyl endopeptidases recognize glutamic acid residues, as demonstrated by the use of Z-Phe-Leu-Glu-pNA as a substrate benchchem.com. The kinetic parameters for such interactions can vary significantly. For example, Bacillus licheniformis glutamate-specific endopeptidase shows a kcat/Km of 28.1 mM⁻¹s⁻¹ for this compound benchchem.com. While this compound itself is not Z-Phe-Leu-Glu-pNA, the principle of glutamic acid recognition by specific proteases is established. If this compound were to interact with an enzyme not as a substrate but as a modulator, it would likely involve binding to an allosteric site or influencing the enzyme's conformational state.
Mechanistic Insights from Comparative Studies with Analogues
Comparative studies with peptide analogues are crucial for understanding structure-activity relationships and elucidating specific mechanistic contributions of individual amino acid residues. While direct comparative studies specifically on this compound are not widely reported, general principles apply. For example, modifications to amino acid sequences can drastically alter enzyme recognition and catalytic efficiency. The Z-Phe-Leu-Glu-pNA substrate, when studied with variants of Bacillus licheniformis glutamate-specific endopeptidase, showed that a Phe57Ala mutation could increase catalytic efficiency by 50% compared to the wild-type enzyme, highlighting the role of specific residues in substrate binding benchchem.com.
Similarly, studies involving amino acid methyl esters have shown that different esters, like Leu-OMe versus Phe-OMe, can lead to distinct cellular toxicities mediated by different pathways researchgate.net. Such comparisons underscore how subtle changes in peptide structure, such as the substitution or modification of amino acids, can lead to divergent biological effects and mechanistic underpinnings.
Localization and Distribution Studies at the Cellular Level (if relevant to mechanism)
The cellular localization of a peptide is often directly correlated with its mechanism of action. If this compound were to exert its effects intracellularly, understanding its distribution within cellular compartments (e.g., cytoplasm, nucleus, organelles) would be essential. For example, some bioactive peptides derived from food proteins have been shown to stimulate macrophage phagocytosis bibliotekanauki.pl, implying interaction at the cell surface or within phagosomes.
Research on amino acid methyl esters suggests mechanisms involving lysosomal disruption researchgate.net. If this compound were to interact with lysosomes, its distribution would likely include this organelle. The specific arrangement of hydrophobic and charged residues in this compound (this compound) could influence its affinity for different cellular membranes or compartments. However, without specific experimental data on its localization, these remain speculative.
Structure Activity Relationship Sar Studies of Phe Leu Glu Glu Leu
Systematic Amino Acid Substitutions (e.g., Alanine (B10760859) Scan)
Systematic amino acid substitutions, commonly known as alanine scans, are a fundamental approach in SAR studies. This method involves replacing each amino acid in the peptide sequence with alanine, an amino acid with a small, neutral side chain. This substitution helps identify amino acid residues that are critical for activity ("hotspots") versus those that are more tolerant to modification.
While direct alanine scan studies specifically on Phe-Leu-Glu-Glu-Leu were not extensively detailed in the provided search results, the general principle of alanine scanning is well-established for peptide SAR. For instance, alanine scanning has been used to identify critical residues in other peptide systems, where substitutions with alanine can significantly reduce or abolish activity, indicating the importance of the original residue's side chain for receptor binding or catalytic function nih.govnih.govresearchgate.netresearchgate.net. The search results did mention that "amino acids next to C-terminal regions played a much more pivotal role in having high antioxidant activity than those in N-terminal regions" in a study on glutathione-derived peptides, suggesting that positional importance of amino acids is a key consideration in SAR rsc.org.
Impact of Terminal Modifications (N- and C-terminus) on Activity
Modifications at the N- and C-termini of peptides are common strategies to enhance stability, alter pharmacokinetic properties, and modulate biological activity. Common modifications include acetylation or amidation.
Research on various peptides indicates that terminal modifications can significantly influence activity. For example, N-terminal acetylation is a frequent post-translational modification in eukaryotes that can affect protein stability and function nih.gov. Similarly, C-terminal amidation is known to increase peptide stability and receptor binding affinity in many bioactive peptides researchgate.netrsc.org. While specific terminal modification studies on this compound were not explicitly detailed, the general principle suggests that altering the N- or C-terminus of this pentapeptide could lead to changes in its biological profile researchgate.netrsc.org. For instance, C-terminal modifications of enkephalin-like peptides have been shown to affect their affinities at opioid receptors nih.gov.
Influence of Stereochemistry and Non-Natural Amino Acids on Activity
Studies have shown that replacing L-amino acids with their D-enantiomers can alter peptide recognition by receptors and enzymes unc.edu. The incorporation of non-natural amino acids is a well-established strategy in peptidomimetics to improve stability and potency rsc.orgmdpi.comnih.gov. For this compound, exploring the effects of D-amino acid substitutions or incorporating non-natural amino acids could reveal critical insights into its SAR, potentially leading to analogs with enhanced or altered biological functions rsc.orgunc.edu.
Conformational Constraints and Cyclization Effects on Biological Function
Peptide conformation plays a critical role in its interaction with biological targets. Introducing conformational constraints, such as cyclization, can stabilize specific secondary structures, reduce flexibility, and improve resistance to proteolysis, often leading to enhanced potency and selectivity.
Cyclization strategies, including backbone cyclization or side-chain to side-chain linkages, can significantly alter a peptide's three-dimensional structure and, consequently, its biological activity rsc.orgresearchgate.netnih.govresearchgate.netuu.nl. For instance, cyclization has been employed to create more rigid and metabolically stable analogs of bioactive peptides rsc.orgresearchgate.netnih.govuu.nl. While specific cyclization studies for this compound were not found, this approach is a standard method for exploring SAR by locking the peptide into a specific bioactive conformation rsc.orgresearchgate.netuu.nl.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of molecules and their biological activity. For peptides, QSAR models can predict the activity of novel analogs and identify key structural features responsible for activity.
QSAR modeling often utilizes various amino acid descriptors, such as physicochemical properties, to build predictive models rsc.orgnih.govuestc.edu.cnacs.org. Studies have employed QSAR to analyze the activity of peptides, including those with substitutions or modifications rsc.orgnih.govmdpi.com. For example, QSAR has been used to analyze the impact of amino acid substitutions and to predict peptide activity based on structural features rsc.orgnih.govmdpi.com. The application of QSAR to this compound could provide a systematic way to understand how variations in its sequence and structure correlate with its biological effects.
Computational Approaches in the Study of Phe Leu Glu Glu Leu
Molecular Docking Studies for Protein-Peptide Binding
Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when they form a stable complex. In the context of Phe-Leu-Glu-Glu-Leu, docking studies are vital for understanding its potential interactions with target proteins, such as enzymes or receptors. These studies predict binding modes, identify key amino acid residues involved in the interaction, and estimate binding affinities. For example, docking simulations can illustrate how the charged glutamate (B1630785) residues of this compound might interact with positively charged residues on a protein surface, while the hydrophobic phenylalanine and leucine (B10760876) residues could engage with nonpolar pockets. Such predictions are crucial for understanding peptide-ligand recognition and for guiding the design of peptides with enhanced binding specificity and efficacy.
De Novo Peptide Design Principles Applied to this compound Analogues
De novo peptide design principles leverage computational algorithms to create novel peptide sequences with desired properties, or to optimize existing ones. For this compound, these principles can be applied to generate analogues with modified characteristics, such as improved stability, enhanced binding affinity to a specific target, or altered functional activity. This might involve computationally exploring amino acid substitutions to fine-tune hydrophobic interactions, charge distribution, or secondary structure propensity. For instance, substituting a leucine with an isoleucine could alter hydrophobic packing, or replacing a glutamate with an aspartate could modify the charge density and electrostatic interactions. Such design strategies are guided by an understanding of structure-activity relationships, often informed by the results of MD simulations and docking studies.
Machine Learning and Deep Learning Models for Activity Prediction and Design
Machine Learning (ML) and Deep Learning (DL) models have emerged as powerful tools for predicting peptide activity, binding affinity, and other properties based on sequence or structural features. These models are trained on large datasets of known peptides and their associated biological activities. For this compound, ML/DL approaches can be used to predict its likely biological function or efficacy, or to identify sequences with similar or improved properties. Features derived from the peptide’s amino acid sequence, such as amino acid composition, hydrophobicity profiles, or predicted secondary structures, can be used as input for these models. For example, a deep learning model, such as a Recurrent Neural Network (RNN) or a Convolutional Neural Network (CNN), could be trained to predict the binding affinity of this compound to a specific protein target, based on its sequence.
Computational Tools for Structural Prediction (e.g., AlphaFold, Rosetta) in Peptide Context
Computational tools like AlphaFold and Rosetta are advanced platforms for predicting the three-dimensional structure of proteins and peptides. While primarily developed for larger proteins, their application to peptides like this compound can provide valuable structural insights, especially when experimental data is limited. These tools can predict plausible conformations of the peptide, which can then be used in conjunction with other computational methods, such as molecular docking, to study protein-peptide interactions. For short peptides, predicting accurate structures can be challenging, but these tools offer a starting point for understanding peptide folding and potential active conformations. The predicted structures can also serve as input for molecular dynamics simulations or as a basis for de novo design efforts.
Future Research Directions and Potential Applications
Elucidating Novel Biological Functions or Targets for Phe-Leu-Glu-Glu-Leu
The primary structure of this compound, a sequence of Phenylalanine, Leucine (B10760876), Glutamic Acid, Glutamic Acid, and Leucine, suggests several avenues for exploring its biological significance. The presence of both hydrophobic (Phe, Leu) and negatively charged (Glu) residues at physiological pH indicates the potential for complex interactions with biological macromolecules. chemimpex.comwikipedia.orgtechnologynetworks.com
A significant area of investigation is its potential role as an analgesic. Research on a closely related tetrapeptide, Phe-Glu-Leu-Leu (FELL), has demonstrated analgesic activity in vivo. This finding suggests that this compound may also interact with pathways involved in pain modulation, making it a candidate for further investigation in pain management research. The modification of the C-terminal carboxyl group to an amide in FELL analogs was found to influence the duration of its analgesic effect, a strategy that could also be applied to this compound to explore its therapeutic potential.
Furthermore, given its composition, this compound is a substrate for general peptide and protein research. It is commercially available as a synthetic peptide for use in various research applications, including drug development and as a building block in peptide synthesis. chemimpex.com Its potential involvement in oncology and immunology has been suggested by chemical suppliers, though specific research in these areas is not yet publicly available. chemimpex.com Future studies could focus on screening this peptide for activity in cancer cell lines or its ability to modulate immune responses.
Development of this compound as a Biochemical Probe for Specific Pathways
Biochemical probes are essential tools for dissecting complex biological processes. The development of this compound into such a probe could offer novel ways to study specific cellular pathways. This can be achieved by conjugating the peptide to reporter molecules like fluorescent dyes or biotin.
For instance, if this compound is found to bind to a specific receptor or enzyme, a fluorescently labeled version could be used to visualize the localization and trafficking of its target within cells. This approach has been successfully used for other peptides to track their cellular uptake and distribution. A chemiluminescent probe for leucine aminopeptidase (B13392206) (LAP), for example, was developed by caging a recognition substrate with a luminophore, allowing for the detection of the enzyme in vitro and in vivo. nih.gov A similar strategy could be employed for this compound once a specific biological target is identified.
Moreover, if the peptide is found to be a substrate for a particular enzyme, it could be modified to create an activity-based probe. This would involve incorporating a reactive group that covalently binds to the active site of the enzyme, allowing for its specific detection and characterization in complex biological samples.
Engineering this compound Variants with Enhanced or Modified Activities
Peptide engineering offers a powerful approach to improve the therapeutic potential of natural or synthetic peptides. Several strategies could be applied to this compound to create variants with enhanced stability, binding affinity, or modified biological activity.
One common approach is the substitution of natural L-amino acids with D-amino acids or other non-natural amino acids. This can increase the peptide's resistance to proteolytic degradation, thereby prolonging its half-life in vivo. The synthesis of peptides with unnatural amino acids is a well-established technique that can be applied to this compound. nih.gov
Another strategy is cyclization, where the peptide backbone is constrained into a cyclic structure. This can lead to a more defined conformation, potentially increasing its binding affinity and selectivity for its target. Various methods of cyclization are available and could be explored for this peptide.
Furthermore, the sequence of this compound itself can be systematically modified. Alanine (B10760859) scanning, where each amino acid is sequentially replaced with alanine, can help identify key residues responsible for its biological activity. Based on these findings, targeted mutations can be introduced to optimize its function. Deep learning models are also emerging as tools to predict the impact of single-point mutations on peptide properties, which could guide the design of improved variants. nih.gov
Integration of Multi-Omics Data to Understand Broader Biological Context
To gain a comprehensive understanding of the biological role of this compound, a multi-omics approach will be invaluable. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to map the peptide's influence on cellular networks. creative-proteomics.com
For example, if cells or tissues are treated with this compound, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, providing insights into the signaling pathways it modulates. Proteomics, often utilizing mass spectrometry, can identify changes in protein abundance and post-translational modifications, directly pinpointing the cellular machinery affected by the peptide. creative-proteomics.comnih.gov
Methodological Advancements for Peptide Research Applicable to this compound
The study of this compound will benefit from ongoing advancements in peptide research methodologies. The synthesis of peptides, particularly those containing hydrophobic residues like Phenylalanine and Leucine, can be challenging due to aggregation. genscript.com Advances in solid-phase peptide synthesis (SPPS), such as the use of novel resins and solvent systems, are continuously improving the efficiency and purity of synthesized peptides. nih.govopenaccessjournals.comnih.gov The development of aqueous-based SPPS also offers a greener alternative to traditional methods. rsc.org
In terms of analysis, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are central to the purification and characterization of peptides like this compound. nih.gov Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI)-MS are critical for confirming the molecular weight and sequence of the synthesized peptide. nih.goviupac.orgnih.gov Advanced MS techniques can also be used to study peptide fragmentation and identify post-translational modifications. uniroma1.it
The development of novel analytical platforms, such as those combining different chromatographic techniques with high-resolution mass spectrometry, will further enhance the ability to detect and quantify this compound and its metabolites in complex biological samples. researchgate.net These methodological improvements will be crucial for advancing our understanding of this and other synthetic peptides.
Conclusion
Q & A
Q. How can electron transfer dissociation (ETD) improve FLEEL’s post-translational modification mapping?
- Methodological Answer : ETD preserves labile modifications (e.g., gamma-carboxylation) during fragmentation. Use charge-reduced peptide ions (z ≥ 3) and calibrate electron energy to 10–20 eV. Compare fragmentation spectra with synthetic standards to assign modification sites unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
